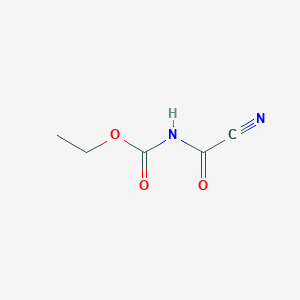

Ethyl N-(cyanocarbonyl)carbamate

CAS No.:

Cat. No.: VC17341443

Molecular Formula: C5H6N2O3

Molecular Weight: 142.11 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C5H6N2O3 |

|---|---|

| Molecular Weight | 142.11 g/mol |

| IUPAC Name | ethyl N-carbonocyanidoylcarbamate |

| Standard InChI | InChI=1S/C5H6N2O3/c1-2-10-5(9)7-4(8)3-6/h2H2,1H3,(H,7,8,9) |

| Standard InChI Key | DSFRCEAWEBDIOE-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)NC(=O)C#N |

Introduction

Chemical Identity and Structural Analysis

Ethyl N-(cyanocarbonyl)carbamate, systematically named ethyl [(2E)-2-cyano-3-ethoxyprop-2-enoyl]carbamate (CAS: 1187-34-4), possesses the molecular formula C₉H₁₂N₂O₄ and a molecular weight of 212.2 g/mol . Its structure integrates a carbamate group (-NHCOO-) linked to an α,β-unsaturated acryloyl moiety bearing cyano (-CN) and ethoxy (-OCH₂CH₃) substituents. The (2E)-stereochemistry indicates a trans configuration across the double bond, which influences reactivity and intermolecular interactions .

Key structural features:

-

Carbamate core: Provides stability and hydrogen-bonding capacity.

-

α,β-Unsaturated acryloyl group: Enables conjugate addition reactions.

-

Cyanocarbonyl motif: Enhances electrophilicity, facilitating nucleophilic attacks at the β-position .

Synthesis and Optimization

Synthetic Route

The compound is synthesized via a one-pot condensation reaction under inert conditions :

Reagents:

-

Precursor: Example 12f (936 mg, 6 mmol) – likely a β-ketoamide derivative.

-

Triethyl orthoformate (2.7 g, 18 mmol).

-

Solvent: Acetonitrile (6 mL).

Procedure:

-

The precursor is dissolved in acetonitrile under nitrogen.

-

Triethyl orthoformate is added, and the mixture is heated to 80°C for 4 hours.

-

The crude product is purified via column chromatography (silica gel, petroleum ether/EtOAc = 10:1), yielding 1.1 g (87%) of a yellow solid .

Mechanistic Insight:

The reaction proceeds through a Knoevenagel condensation, where the orthoformate acts as a dehydrating agent, promoting the formation of the α,β-unsaturated system. The cyano group stabilizes the intermediate enolate, driving the reaction to completion .

Physicochemical Properties

Stability: The compound is stable under inert atmospheres but may hydrolyze in aqueous acidic or basic conditions due to the labile carbamate and acryloyl groups .

Future Directions

-

Biological Screening: Priority should be given to evaluating antifungal and antibacterial activities using standardized assays (e.g., MIC against Candida albicans).

-

Derivatization: Introducing fluorinated or sulfonamide groups could modulate solubility and bioactivity .

-

Computational Modeling: DFT studies to predict reactivity sites and docking analyses to identify protein targets.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume